molecular formula C16H21N5 B1196656 1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline CAS No. 150057-49-1

1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline

Cat. No.: B1196656
CAS No.: 150057-49-1
M. Wt: 283.37 g/mol
InChI Key: YBHNZQJIFKDDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1954U89 involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:

    Formation of the pyrroloquinazoline core: This is typically achieved through cyclization reactions involving suitable precursors.

    Introduction of the 1-ethylpropyl group: This step involves alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of 1954U89 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the cyclization and alkylation reactions: .

    Purification steps: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1954U89 undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the attached groups.

    Substitution: Various substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1954U89, which can have different pharmacological properties.

Scientific Research Applications

1954U89 has been extensively studied for its applications in various fields:

Mechanism of Action

1954U89 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of thymidylate, purines, and certain amino acids, leading to impaired DNA synthesis and cell division. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.

    Piritrexim: A non-classical dihydrofolate reductase inhibitor with similar properties.

Uniqueness of 1954U89

1954U89 is unique due to its high lipid solubility and potent inhibition of dihydrofolate reductase. Unlike some other inhibitors, it has been shown to have significant bioavailability and pharmacokinetic properties in animal models, making it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

150057-49-1

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20)

InChI Key

YBHNZQJIFKDDHM-UHFFFAOYSA-N

SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

Canonical SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

150057-49-1

Synonyms

1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline
1954U89

Origin of Product

United States

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